molecular formula C8H7BrF2 B15089660 2-Bromo-1-(difluoromethyl)-4-methylbenzene

2-Bromo-1-(difluoromethyl)-4-methylbenzene

Katalognummer: B15089660
Molekulargewicht: 221.04 g/mol
InChI-Schlüssel: DWLKCDAUURGJPK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-(difluoromethyl)-4-methylbenzene is an organic compound with the molecular formula C8H7BrF2 It is a derivative of benzene, where the hydrogen atoms at positions 2 and 1 are replaced by bromine and difluoromethyl groups, respectively, and the hydrogen atom at position 4 is replaced by a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(difluoromethyl)-4-methylbenzene typically involves the bromination of 1-(difluoromethyl)-4-methylbenzene. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and overall production rate.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-).

    Oxidation Reactions: The methyl group at position 4 can be oxidized to form corresponding carboxylic acids or aldehydes under suitable conditions.

    Reduction Reactions: The difluoromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce carboxylic acids or aldehydes.
  • Reduction reactions result in the formation of methyl-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(difluoromethyl)-4-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.

    Medicine: It serves as a building block in the synthesis of potential drug candidates with antifungal, antibacterial, or anticancer properties.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(difluoromethyl)-4-methylbenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and difluoromethyl groups can enhance the compound’s binding affinity and specificity towards its molecular targets.

Vergleich Mit ähnlichen Verbindungen

  • 2-Bromo-1-(difluoromethyl)benzene
  • 2-Bromo-1-(difluoromethyl)-4-fluorobenzene
  • 1-Bromo-2-difluoromethylbenzene

Comparison: 2-Bromo-1-(difluoromethyl)-4-methylbenzene is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical reactivity and biological activity. Compared to its analogs, the methyl group at position 4 can influence the compound’s steric and electronic properties, affecting its overall behavior in chemical reactions and biological interactions.

Eigenschaften

Molekularformel

C8H7BrF2

Molekulargewicht

221.04 g/mol

IUPAC-Name

2-bromo-1-(difluoromethyl)-4-methylbenzene

InChI

InChI=1S/C8H7BrF2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,8H,1H3

InChI-Schlüssel

DWLKCDAUURGJPK-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C(F)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.